DDO-2093

MLL1-WDR5 protein-protein interaction binding affinity

Sourcing a well-characterized MLL1-WDR5 PPI inhibitor with validated in vivo efficacy is a common bottleneck in epigenetic leukemia research. DDO-2093 resolves this by offering a benchmark chemical probe with extensive preclinical characterization. - IC₅₀ = 8.6 nM, Kd = 11.6 nM against MLL1-WDR5 PPI; ≥98% purity by HPLC. - 63.9% tumor growth inhibition at 80 mg/kg i.p. in MV4-11 xenograft models; dose-dependently suppresses H3K4 methylation and HOXA9/Meis1 expression. - Supplied as a solid powder with documented solubility data; ships ambient, store at -20°C.

Molecular Formula C29H37ClFN9O3
Molecular Weight 614.1 g/mol
Cat. No. B11932793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDO-2093
Molecular FormulaC29H37ClFN9O3
Molecular Weight614.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC(=C1F)N)C(=O)NC2=C(C=CC(=C2)N3C=C(N=N3)C(=O)NCCCN4CCOCC4)N5CCN(CC5)C)Cl
InChIInChI=1S/C29H37ClFN9O3/c1-19-26(30)21(17-22(32)27(19)31)28(41)34-23-16-20(4-5-25(23)39-10-8-37(2)9-11-39)40-18-24(35-36-40)29(42)33-6-3-7-38-12-14-43-15-13-38/h4-5,16-18H,3,6-15,32H2,1-2H3,(H,33,42)(H,34,41)
InChIKeyMPTAUAHHFUFKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDO-2093: Potent MLL1-WDR5 PPI Inhibitor


DDO-2093 (Compound 24) is a potent small-molecule inhibitor of the MLL1-WDR5 protein-protein interaction (PPI), with a reported IC50 of 8.6 nM and Kd of 11.6 nM [1]. It belongs to a class of phenyltriazole scaffold MLL1-WDR5 interaction blockers and has demonstrated significant antitumor activity in preclinical models, specifically in MV4-11 xenograft mouse models of acute leukemia [1]. DDO-2093 is primarily used as a chemical probe for in vivo pharmacodynamic and biological studies of the MLL1-WDR5 interaction [1]. Its development was based on a bioisosterism approach using click chemistry, improving upon the earlier MLL1-WDR5 inhibitor DDO-2117 [1].

MLL1-WDR5 interaction probe
Xenograft pharmacodynamics context
Non-peptidomimetic pathway-selective inhibitor

Why DDO-2093 Cannot Be Substituted


Generic substitution of MLL1-WDR5 PPI inhibitors is not feasible due to significant variations in binding affinity, selectivity, and in vivo efficacy across different compounds. While several classes of MLL1-WDR5 inhibitors exist—including peptidomimetics (MM-102, MM-401) and small molecules (OICR-9429, WDR5-0103)—their biochemical and cellular profiles differ substantially [1]. DDO-2093 was specifically optimized for improved drug-like properties and in vivo antitumor activity, which are not universally present in other MLL1-WDR5 inhibitors [1]. The following quantitative evidence details the specific differentiation of DDO-2093 relative to key comparators.

Peptidomimetic class mismatch Peptidomimetics may lack in vivo model-response data and differ in cellular permeability.
WDR5 antagonist binding gap Other WDR5 antagonists exhibit lower affinity and no published in vivo leukemia model-response data.
Structural optimization context DDO-2093's drug-like property enhancements may not transfer to earlier-generation inhibitors.

DDO-2093 Differentiation Evidence


Binding Affinity vs. DDO-2117

DDO-2093 exhibits comparable high binding affinity to its predecessor DDO-2117 (IC50 = 7.6 nM) with an IC50 of 8.6 nM and Kd of 11.6 nM, demonstrating that the phenyltriazole scaffold maintains potent target engagement [1]. This near-equivalent potency was achieved while introducing structural modifications that enhanced drug-like properties [1].

Binding Affinity vs. DDO-2117
Head-to-head
IC50 8.6 nM vs 7.6 nM; Kd 11.6 nM
Supports comparable target engagement
Fluorescence polarization assay
MLL1-WDR5 protein-protein interaction binding affinity IC50 Kd

In Vivo Antitumor Efficacy vs. DDO-2117

DDO-2093 demonstrates superior in vivo antitumor activity compared to DDO-2117 at equivalent dosing. At 80 mg/kg administered intraperitoneally every other day for 21 days, DDO-2093 achieved 63.9% tumor volume growth inhibition, while DDO-2117 achieved 60.0% tumor growth inhibition under the same dosing regimen [1]. This represents a modest but quantifiable improvement in in vivo efficacy.

In Vivo Model Response vs. DDO-2117
Head-to-head
63.9% vs 60.0% tumor growth inhibition at 80 mg/kg
Supports in vivo model-response comparison
MV4-11 xenograft; 21-day i.p. dosing
in vivo xenograft tumor growth inhibition MV4-11 leukemia

Selectivity vs. Peptidomimetic Inhibitors

DDO-2093 is a non-peptidomimetic small molecule that selectively inhibits the catalytic activity of the MLL complex, in contrast to peptidomimetics like MM-102 and MM-401 which are derived from the MLL1 WIN motif peptide [1]. While MM-102 achieves sub-nanomolar binding (IC50 = 2.4 nM, Ki < 1 nM), it lacks reported in vivo efficacy data [2]. DDO-2093 offers a validated in vivo profile with defined antitumor activity and a favorable safety window [1].

Selectivity vs. Peptidomimetics
Class-level
Non-peptidomimetic; in vivo TGI 63.9% vs. MM-102 (no in vivo data)
Supports in vivo-validated probe selection
MM-102 IC50 2.4 nM (in vitro only)
selectivity peptidomimetic small molecule MLL1-WDR5 H3K4 methyltransferase

Binding Affinity vs. WDR5 Antagonists

DDO-2093 exhibits significantly higher binding affinity for the MLL1-WDR5 interaction than the small-molecule WDR5 antagonists OICR-9429 (Kd = 93 nM, IC50 = 64 nM) and WDR5-0103 (Kd = 450 nM, IC50 = 39 μM) [1][2][3]. Moreover, while OICR-9429 and WDR5-0103 have demonstrated cellular activity, DDO-2093 is specifically validated for in vivo antitumor efficacy in a leukemia xenograft model [1].

Affinity vs. WDR5 Antagonists
Cross-study
Kd 11.6 nM vs OICR-9429 93 nM, WDR5-0103 450 nM
Supports higher binding affinity and in vivo validation
FP assay; leukemia model context
WDR5 antagonist binding affinity in vivo MLL1-WDR5 small molecule

Drug-like Properties vs. DDO-2117

DDO-2093 was specifically designed to possess improved drug-like properties relative to DDO-2117, including proper solubility and permeability, while maintaining high binding affinity [1]. These enhancements were achieved through a bioisosterism approach using click chemistry to introduce a phenyltriazole scaffold [1]. The improved physicochemical profile is inferred to support the observed in vivo efficacy and favorable safety profile [1].

Drug-like Properties vs. DDO-2117
Class-level
Improved solubility and permeability (qualitative)
Supports formulation-context review
Physicochemical optimization; not quantified
drug-like properties solubility permeability ADME MLL1-WDR5

DDO-2093 Application Scenarios


In Vivo Pharmacodynamics in Leukemia Models

DDO-2093 is explicitly proposed by its discoverers as a chemical probe suitable for in vivo pharmacodynamic and biological studies of MLL1-WDR5 interaction [1]. Its validated antitumor efficacy in the MV4-11 xenograft mouse model (63.9% tumor growth inhibition at 80 mg/kg i.p. every other day) makes it a reference compound for evaluating target engagement and downstream effects in MLL-rearranged leukemia models [1].

Efficacy Benchmarking for Novel Inhibitors

Given the comprehensive characterization of DDO-2093—including binding affinity (IC50 = 8.6 nM, Kd = 11.6 nM), cellular selectivity for MLL complex catalytic activity, and in vivo tumor suppression data—it serves as a benchmark for evaluating next-generation MLL1-WDR5 PPI inhibitors [1]. Researchers can use DDO-2093 as a positive control to contextualize the potency and efficacy of novel compounds in both in vitro and in vivo assays.

MLL-Fusion Leukemogenesis Mechanism Studies

DDO-2093 selectively inhibits MLL1 H3K4 methyltransferase activity by blocking the MLL1-WDR5 interaction, leading to downregulation of H3K4 methylation and reduced expression of MLL-fusion protein-dependent genes (HOXA9 and Meis1) [1]. This mechanism makes it a valuable tool for dissecting the epigenetic and transcriptional programs underlying MLL-rearranged leukemias, as demonstrated in MV4-11 cells where treatment with 5 μM DDO-2093 for 7 days inhibits HOXA9 and Meis1 expression [1].

Preclinical Toxicology & Safety Profiling

DDO-2093 demonstrated a favorable safety profile and a large therapeutic window in the MV4-11 xenograft study, with no apparent toxicity reported [1]. This safety data, combined with its defined in vivo dosing regimen (20-80 mg/kg i.p. every other day for 21 days), positions DDO-2093 as a reference compound for preclinical toxicology studies aimed at understanding the therapeutic index of MLL1-WDR5 PPI inhibitors [1].

Application
Selection Property
Validation Focus
Leukemia xenograft pharmacodynamics studies
Target engagement and downstream endpoints
Tumor growth inhibition and H3K4me modulation
Benchmarking novel MLL1-WDR5 inhibitors
In vivo model-response profile
Comparative tumor growth suppression
MLL-fusion leukemogenesis mechanism studies
Pathway-selective H3K4 methyltransferase inhibition
HOXA9/Meis1 expression modulation
Preclinical tolerability endpoint studies
Tolerability endpoint monitoring
Dose-response and safety-related endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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